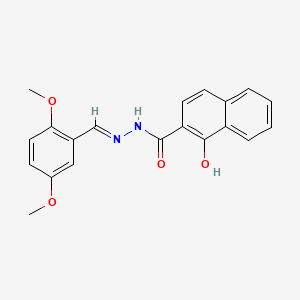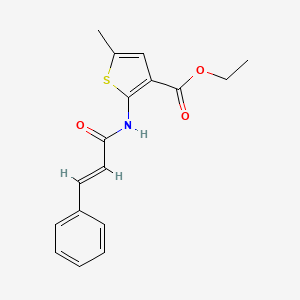
1-(2-methoxybenzyl)-4-(3-methoxyphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methoxybenzyl)-4-(3-methoxyphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is also known as MeOPP or 2-MeO-DOPP. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. We will also list future directions for research on this compound.
Mecanismo De Acción
The exact mechanism of action of 1-(2-methoxybenzyl)-4-(3-methoxyphenyl)piperazine is not fully understood. However, it is believed to act as a dopamine receptor agonist, particularly at the D2 receptor subtype. This compound has also been shown to modulate the activity of other neurotransmitter systems, such as serotonin and glutamate.
Biochemical and Physiological Effects:
1-(2-methoxybenzyl)-4-(3-methoxyphenyl)piperazine has been shown to produce a range of biochemical and physiological effects in animal models. It has been demonstrated to increase dopamine release in the striatum and prefrontal cortex, which are regions of the brain involved in reward and motivation. This compound has also been shown to enhance the activity of the NMDA receptor, which is involved in learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2-methoxybenzyl)-4-(3-methoxyphenyl)piperazine in lab experiments is its high potency and selectivity for dopamine receptors. This compound has also been shown to have a relatively low toxicity profile, making it a promising candidate for further development. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-(2-methoxybenzyl)-4-(3-methoxyphenyl)piperazine. One area of interest is the development of more potent and selective analogs of this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in various neurological disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to better understand its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of 1-(2-methoxybenzyl)-4-(3-methoxyphenyl)piperazine involves the condensation of 2-methoxybenzylamine and 3-methoxybenzaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The product is obtained in good yield and can be purified by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
1-(2-methoxybenzyl)-4-(3-methoxyphenyl)piperazine has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects. This compound has also been investigated for its potential as a treatment for various neurological disorders, such as Parkinson's disease and schizophrenia.
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-4-[(2-methoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-22-18-8-5-7-17(14-18)21-12-10-20(11-13-21)15-16-6-3-4-9-19(16)23-2/h3-9,14H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWMIXDULBLQPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-methylbenzamide](/img/structure/B5862248.png)

![N-[(cyclohexylamino)carbonothioyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B5862261.png)
![3-(isobutyrylamino)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5862269.png)
![4-[allyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B5862274.png)


![1,1'-[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5862281.png)

![2-({4-[(2-chlorobenzyl)oxy]benzoyl}amino)benzamide](/img/structure/B5862292.png)

![N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5862333.png)

![5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-methyl-4-pyrimidinamine](/img/structure/B5862346.png)